![molecular formula C14H15NO2S B4699072 N-(4-propoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4699072.png)
N-(4-propoxyphenyl)-3-thiophenecarboxamide
Overview
Description
N-(4-propoxyphenyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has been widely studied for its potential applications in scientific research. PPTC has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(4-propoxyphenyl)-3-thiophenecarboxamide is not fully understood, but it is believed to act as a competitive antagonist of TRPV1 channels. By blocking the activity of TRPV1 channels, N-(4-propoxyphenyl)-3-thiophenecarboxamide can inhibit the release of neurotransmitters and reduce the sensation of pain.
Biochemical and Physiological Effects:
N-(4-propoxyphenyl)-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a TRPV1 antagonist, N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to modulate the activity of other ion channels, including potassium channels and calcium channels. N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(4-propoxyphenyl)-3-thiophenecarboxamide is its selectivity for TRPV1 channels, which allows for more specific investigations into the role of these channels in various physiological processes. However, N-(4-propoxyphenyl)-3-thiophenecarboxamide also has some limitations, including its relatively low potency and the potential for off-target effects.
Future Directions
There are many potential future directions for research on N-(4-propoxyphenyl)-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have potential therapeutic applications for pain and inflammation. Additionally, further investigation into the effects of N-(4-propoxyphenyl)-3-thiophenecarboxamide on other ion channels and biological processes could lead to new insights into the mechanisms underlying various physiological processes.
Scientific Research Applications
N-(4-propoxyphenyl)-3-thiophenecarboxamide has been shown to have a variety of potential applications in scientific research. One of the primary uses of N-(4-propoxyphenyl)-3-thiophenecarboxamide is as a selective TRPV1 antagonist, which can be used to investigate the role of TRPV1 channels in various physiological processes. N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to have potential as a treatment for neuropathic pain and as an anti-inflammatory agent.
properties
IUPAC Name |
N-(4-propoxyphenyl)thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-8-17-13-5-3-12(4-6-13)15-14(16)11-7-9-18-10-11/h3-7,9-10H,2,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYJBSNERAKEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.